molecular formula C7H8N2O2S B8670733 N-(2-thienylcarbonylamino)ethanamide

N-(2-thienylcarbonylamino)ethanamide

Cat. No.: B8670733
M. Wt: 184.22 g/mol
InChI Key: ZIQDCDSGOMDRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Thienylcarbonylamino)ethanamide is an ethanamide derivative featuring a 2-thienylcarbonylamino substituent. This compound belongs to a broader class of amides with aromatic substituents, which are widely studied for their physicochemical properties and biological activities.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

N'-acetylthiophene-2-carbohydrazide

InChI

InChI=1S/C7H8N2O2S/c1-5(10)8-9-7(11)6-3-2-4-12-6/h2-4H,1H3,(H,8,10)(H,9,11)

InChI Key

ZIQDCDSGOMDRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields: Substituents with electron-withdrawing groups (e.g., nitro in 15m) often reduce yields compared to simpler aromatic groups (e.g., acetaminophen) .
  • Physical State : Bulky substituents (e.g., triazolylmethyl) result in oily products, while planar aromatic systems (e.g., indole in melatonin) favor crystalline solids .

Physicochemical Properties

Solubility and Stability

  • Acetaminophen: High water solubility due to the 4-hydroxyphenyl group; stable under physiological conditions .
  • Compound 15m : Low solubility in aqueous media due to nitro and triazole groups; requires organic solvents for handling .
  • Melatonin : Amphiphilic nature (logP ~ 1.5) balances membrane permeability and solubility .

Prediction for N-(2-Thienylcarbonylamino)ethanamide: The thienyl group (logP ~2.1) likely results in moderate lipophilicity, intermediate between acetaminophen and melatonin. Stability may depend on the carbonylamino group’s resistance to hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.